![molecular formula C13H10ClNO3 B14651879 [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid CAS No. 51362-25-5](/img/structure/B14651879.png)
[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid: is an organic compound that features a pyridine ring substituted with a chlorophenoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid typically involves the reaction of 4-chlorophenol with 4-bromopyridine under basic conditions to form the intermediate 4-(4-chlorophenoxy)pyridine. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The chlorophenoxy group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding .
Comparison with Similar Compounds
- [2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
- [2-(4-Chlorophenyl)thiazol-4-yl]acetic acid
Comparison:
- [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid is unique due to the presence of both a pyridine ring and a chlorophenoxy group, which confer distinct chemical and biological properties.
- The similar compounds listed above may share some structural features but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications .
Properties
CAS No. |
51362-25-5 |
|---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-1-3-11(4-2-10)18-12-7-9(5-6-15-12)8-13(16)17/h1-7H,8H2,(H,16,17) |
InChI Key |
ZCEKIPCSGXURAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=C2)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




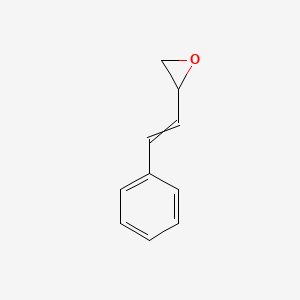
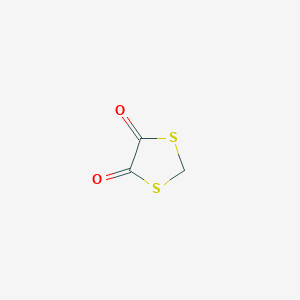
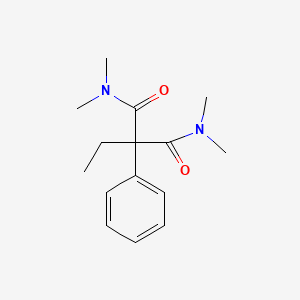
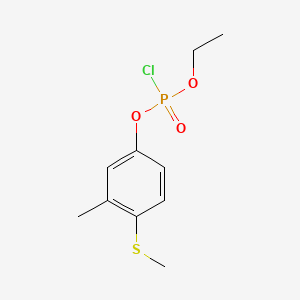
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)
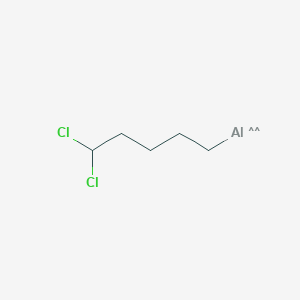

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
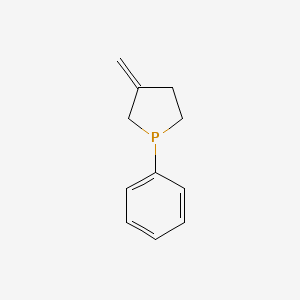
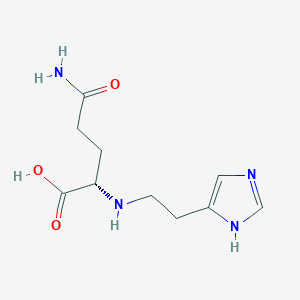
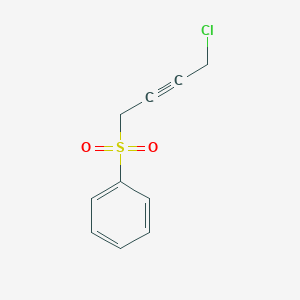
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
